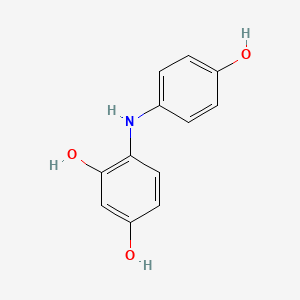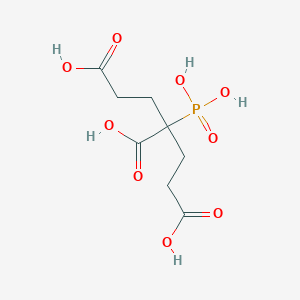
3-Phosphonopentane-1,3,5-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phosphonopentane-1,3,5-tricarboxylic acid is an organic compound with the molecular formula C8H13O9P. It is a phosphonic acid derivative that contains three carboxylic acid groups and one phosphonic acid group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phosphonopentane-1,3,5-tricarboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3,5-pentanetricarboxylic acid with a phosphonating agent such as phosphorus trichloride (PCl3) or phosphorus oxychloride (POCl3) in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The choice of solvents, reaction conditions, and purification methods can vary depending on the specific requirements of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phosphonopentane-1,3,5-tricarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphonic acid compounds.
Substitution: The carboxylic acid groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted carboxylic acid compounds .
Wissenschaftliche Forschungsanwendungen
3-Phosphonopentane-1,3,5-tricarboxylic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Phosphonopentane-1,3,5-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Pentanetricarboxylic acid: A similar compound with three carboxylic acid groups but lacking the phosphonic acid group.
2-Phosphonobutane-1,2,4-tricarboxylic acid: Another phosphonic acid derivative with a different carbon chain structure.
Uniqueness
3-Phosphonopentane-1,3,5-tricarboxylic acid is unique due to its specific combination of carboxylic acid and phosphonic acid groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
4379-09-3 |
|---|---|
Molekularformel |
C8H13O9P |
Molekulargewicht |
284.16 g/mol |
IUPAC-Name |
3-phosphonopentane-1,3,5-tricarboxylic acid |
InChI |
InChI=1S/C8H13O9P/c9-5(10)1-3-8(7(13)14,18(15,16)17)4-2-6(11)12/h1-4H2,(H,9,10)(H,11,12)(H,13,14)(H2,15,16,17) |
InChI-Schlüssel |
RZTGKNWFRVUWMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(CCC(=O)O)(C(=O)O)P(=O)(O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13819764.png)



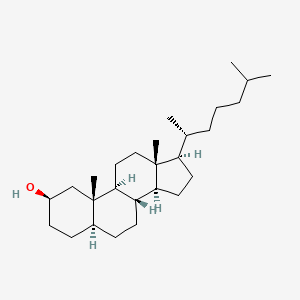
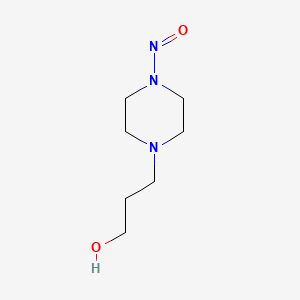
![N-(4-methoxybenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B13819815.png)
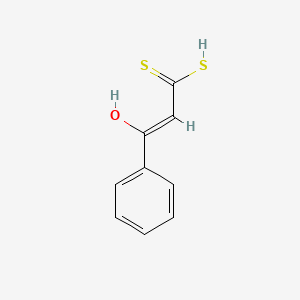
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide](/img/structure/B13819828.png)
![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13819836.png)



